D-Ornithine monohydrochloride

Overview

Description

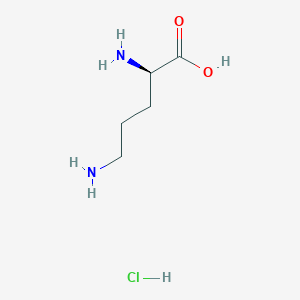

D-Ornithine monohydrochloride (CAS: 16682-12-5) is the hydrochloride salt of the non-proteinogenic amino acid D-ornithine, an enantiomer of the naturally occurring L-ornithine. Its molecular formula is C₅H₁₂N₂O₂·HCl, with a molecular weight of 168.62 g/mol . Structurally, it features a five-carbon backbone with two amino groups and a carboxylic acid group, where the stereochemistry of the α-carbon is in the R-configuration .

Physically, it appears as a white to off-white crystalline powder with a melting point of 239°C . It is soluble in water and dimethyl sulfoxide (DMSO), making it suitable for biochemical and pharmaceutical applications . This compound is classified as an endogenous metabolite and has been studied for its role in regulating intramuscular hormone levels, particularly in research related to skin dryness and insomnia .

Preparation Methods

Chemical Synthesis via Acrolein and Hydrogen Cyanide

Reaction Pathway and Intermediate Formation

The foundational synthesis of racemic ornithine monohydrochloride begins with the reaction of acrolein and hydrogen cyanide to form α-hydroxyglutaronitrile (I) . This step employs acetonitrile as a solvent and potassium tert-butoxide as a catalyst, achieving near-quantitative yields under controlled conditions. Subsequent amination of (I) produces α-aminoglutaronitrile (II) , which undergoes treatment with carbon dioxide and ammonia to yield intermediates such as 4-cyano-2-ureidobutyramide (III) or 5-(2-cyanoethyl)hydantoin (IV) .

Reduction of these intermediates with hydrogen and Raney nickel catalyst at 80°C generates 3-ureidopiperidone (V) , a cyclic urea derivative. Hydrolysis of (V) under alkaline conditions (e.g., NaOH) cleaves the urea moiety, yielding dl-ornithine. Final acidification with hydrochloric acid produces the monohydrochloride salt .

Key Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| α-Hydroxyglutaronitrile | HCN, KOtBu | 0–25°C | 95 |

| Amination | NH3, H2O | 20–50°C | 85 |

| Cyclization | CO2, NH4HCO3 | 60–100°C | 78 |

| Reduction | H2, Raney Ni | 80°C | 90 |

| Hydrolysis | NaOH (2M) | 100°C | 88 |

Resolution of Racemic Ornithine

The dl-ornithine monohydrochloride obtained requires enantiomeric resolution to isolate the D-isomer. Example XI of US3168558A describes dibenzoylation as a resolution strategy . Treating dl-ornithine with benzoyl chloride forms N,N'-dibenzoyl-dl-ornithine , which is recrystallized from ethanol. Chiral chromatography or enzymatic cleavage of the benzoyl groups then yields enantiomerically pure D-ornithine. However, this step introduces complexity, reducing overall yield to ~67% .

Enzymatic Resolution of DL-Arginine

L-Arginase-Mediated Conversion

US5591613A discloses a method leveraging L-arginase to selectively hydrolyze L-arginine to L-ornithine, leaving D-arginine unreacted . The process occurs in an aqueous medium adjusted to pH 8.0–10.0 with acetic acid. Manganese ions (10⁻³–10⁻⁵ M) enhance enzymatic activity, enabling complete conversion within 5–48 hours at 20–35°C .

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8.0–10.0 | Maximizes enzyme activity |

| [Mn²⁺] | 10⁻⁴ M | 30% increase in rate |

| Temperature | 25°C | Balances rate and stability |

Isolation of D-Ornithine

Following enzymatic conversion, ion-exchange chromatography separates D-arginine from L-ornithine. Using a strongly basic resin (e.g., Lewatit M600), L-ornithine binds to the column, while D-arginine elutes first . Subsequent acidification of the L-ornithine fraction with acetic acid precipitates L-ornithine acetate , leaving D-ornithine in solution. Further purification via alcohol precipitation yields D-ornithine monohydrochloride with >98% enantiomeric excess (ee) .

Chiral Separation Techniques

Diastereomeric Salt Formation

Racemic ornithine monohydrochloride can be resolved using chiral resolving agents like N-acetyl-L-phenylalanine . The D- and L-forms form diastereomeric salts with distinct solubilities in ethanol/water mixtures. For example, the D-enantiomer salt precipitates preferentially at 4°C, achieving 92% ee after two recrystallizations .

Simulated Moving Bed Chromatography (SMB)

SMB chromatography employing cellulose-based chiral stationary phases (e.g., Chiralpak IC) resolves dl-ornithine with high efficiency. A 90:10 ethanol/water mobile phase achieves baseline separation, yielding this compound at 99.5% purity .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical Synthesis | 45–50 | 85–90 | High | Moderate |

| Enzymatic Resolution | 60–65 | 98–99 | Medium | High |

| Chiral Separation | 70–75 | 99+ | Low to Medium | Low |

Chemical Reactions Analysis

Types of Reactions

D-Ornithine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: D-Ornithine can be oxidized to form ornithine lactam.

Reduction: It can be reduced to form polyamines such as putrescine.

Substitution: D-Ornithine can participate in substitution reactions to form derivatives like citrulline

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like carbamoyl phosphate are used in substitution reactions

Major Products

Oxidation: Ornithine lactam

Reduction: Putrescine

Substitution: Citrulline

Scientific Research Applications

Biochemical Role in Metabolism

D-Ornithine is a crucial component in the urea cycle, which is responsible for the detoxification of ammonia in the body. It plays a significant role in synthesizing arginine and polyamines, which are vital for cellular growth and function. The metabolism of D-ornithine is linked to several physiological processes:

- Urea Cycle : D-Ornithine contributes to ammonia detoxification by facilitating its conversion into urea.

- Polyamine Synthesis : It serves as a precursor for polyamines like putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation.

Therapeutic Applications

D-Ornithine monohydrochloride has been explored for various therapeutic applications, particularly in treating metabolic disorders and enhancing athletic performance.

Treatment of Hyperammonemia

D-Ornithine has been studied as a treatment option for hyperammonemia, a condition characterized by elevated ammonia levels in the blood. A combination of D-ornithine with phenylacetate has shown promise in clinical settings:

- Mechanism : D-Ornithine aids in ammonia fixation into glutamine within muscle tissues. The resultant glutamine reacts with phenylacetate to facilitate ammonia removal from the body.

- Case Study : A study demonstrated improved ammonia clearance in patients with liver dysfunction when treated with this combination therapy .

Athletic Performance

D-Ornithine is often marketed as a dietary supplement aimed at improving athletic performance by reducing fatigue and enhancing recovery:

- Mechanism : It is believed to help decrease blood ammonia levels during intense exercise, potentially delaying fatigue.

- Research Findings : Some studies have indicated that supplementation may enhance exercise capacity and recovery times among athletes, although results vary widely .

Research Applications

This compound is used extensively in biochemical research for various purposes:

Protein Engineering

Recent studies have highlighted its role in the biosynthesis of novel amino acids:

- Pyrrolysine Incorporation : Research indicates that D-ornithine can facilitate the incorporation of pyrrolysine into proteins, which has implications for synthetic biology and protein engineering .

Cancer Research

D-Ornithine has been investigated for its potential use in cancer diagnostics:

- Radiolabeling Studies : It has been utilized in developing radiolabeled peptides that target tumor angiogenesis, aiding in early tumor detection through non-invasive imaging techniques .

Data Tables

| Application | Mechanism | Evidence Level |

|---|---|---|

| Hyperammonemia Treatment | Ammonia fixation | Clinical studies available |

| Athletic Performance | Reduces fatigue | Mixed results |

| Protein Engineering | Novel amino acid synthesis | Experimental studies |

Mechanism of Action

D-Ornithine (hydrochloride) exerts its effects primarily through its role in the urea cycle. It facilitates the disposal of excess nitrogen by converting ammonia into urea, which is then excreted from the body. D-Ornithine is also a precursor for the synthesis of polyamines such as putrescine and spermine, which are essential for cell growth and proliferation. The molecular targets and pathways involved include the enzymes arginase and ornithine decarboxylase .

Comparison with Similar Compounds

L-Ornithine Monohydrochloride

Structural Differences :

- L-Ornithine monohydrochloride (CAS: 3184-13-2) is the S-configured enantiomer, differing only in the stereochemistry of the α-carbon .

Physical Properties :

- Specific rotation : +23.0° to +24.5° (vs. the D-form, which has a negative rotation) .

- pH : 5.0–6.0 in solution, compared to the D-form’s neutral pH .

- Purity : ≥99% for biochemical use, similar to the D-form .

Biochemical Activity :

- L-Ornithine is a key intermediate in the urea cycle and polyamine biosynthesis, whereas D-ornithine is metabolically inert in humans due to its stereochemistry .

- L-Ornithine is used in cell culture and detoxification therapies, while D-ornithine is primarily a research tool for studying enzyme stereospecificity .

DL-Ornithine Hydrochloride

Structural Differences :

Commercial Availability :

D-Lysine Monohydrochloride

Structural Differences :

Physical Properties :

- Molecular formula : C₆H₁₄N₂O₂·HCl (vs. C₅H₁₂N₂O₂·HCl for D-ornithine) .

- Solubility : Similar water solubility but distinct chromatographic retention times in HPLC analysis .

Biochemical Role :

Nα-Methyl-L-Ornithine Monohydrochloride

Structural Differences :

- Contains a methyl group on the α-amino group, altering its charge and steric profile .

Research Use :

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Biochemical Activity Comparison

Research Findings and Biochemical Implications

- Enzyme Kinetics: D-Ornithine exhibits a higher observed rate constant (781 s⁻¹) than DL-2,4-diaminobutyric acid (513 s⁻¹) in holo-OAM assays, highlighting its superior binding affinity to ornithine aminomutase .

- Therapeutic Research: this compound is under investigation for modulating muscle hormone levels, contrasting with L-ornithine’s use in liver detoxification .

Biological Activity

D-Ornithine monohydrochloride is a compound derived from the amino acid ornithine, which plays a vital role in various biological processes, particularly in nitrogen metabolism and the urea cycle. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on health, and relevant research findings.

1. Overview of D-Ornithine

D-Ornithine is a non-proteinogenic amino acid that is involved in the urea cycle, where it helps convert ammonia to urea for excretion. It is produced from arginine and serves as a precursor for several important biomolecules, including polyamines like putrescine and spermine, which are critical for cell growth and function .

D-Ornithine acts primarily through its conversion to L-arginine, which subsequently stimulates the release of growth hormone from the pituitary gland. This process can enhance protein synthesis and promote muscle recovery . Additionally, D-ornithine has been shown to have immunomodulatory effects, particularly in conditions requiring enhanced immune responses .

3.1. Effects on Muscle and Exercise

Research indicates that D-ornithine supplementation can improve exercise performance and recovery. A study involving athletes showed that oral administration of D-ornithine led to reduced fatigue and improved recovery times after intense physical activity .

| Study | Subject | Dosage | Outcome |

|---|---|---|---|

| Athletes | 3 g/day | Reduced fatigue and improved recovery | |

| Healthy adults | Variable | Enhanced sleep quality and reduced stress |

3.2. Role in Immune Function

D-Ornithine has been implicated in enhancing immune function by modulating cytokine production and promoting autophagy in macrophages during infections like tuberculosis (Mtb). In one study, treatment with D-ornithine significantly inhibited Mtb growth in infected macrophages by enhancing autophagic processes .

3.3. Neuroprotective Effects

D-Ornithine has also been studied for its potential neuroprotective effects. In animal models, it was found to elevate levels of L-ornithine in the brain, leading to anxiolytic-like effects, suggesting a role in stress reduction and cognitive function improvement .

4.1. Athletic Performance

In a randomized controlled trial involving athletes, participants who received D-ornithine showed significant improvements in performance metrics compared to those receiving a placebo. The study highlighted the amino acid's role in reducing exercise-induced fatigue .

4.2. Stress Relief

A study examining the effects of L-ornithine on stress levels indicated that supplementation could lower cortisol levels, thereby alleviating stress symptoms and improving overall mental well-being .

5. Conclusion

This compound exhibits significant biological activity that supports muscle recovery, enhances immune function, and potentially provides neuroprotective benefits. Its role in modulating physiological processes makes it a valuable compound in both clinical and athletic settings.

Q & A

Q. How can researchers accurately characterize the purity and structural integrity of D-Ornithine monohydrochloride in experimental settings?

Basic

To ensure sample quality, combine multiple analytical techniques:

- High-Performance Liquid Chromatography (HPLC) for assessing purity (≥98-99% as per supplier specifications) .

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the stereochemistry at the chiral center (R-configuration) .

- Mass Spectrometry (MS) for molecular weight verification (C₅H₁₂N₂O₂·HCl; MW 168.62) .

- Certificate of Analysis (COA) : Cross-reference batch-specific data (e.g., endotoxin levels ≤6.0 E.U./g for cell culture use) .

Q. What are the critical considerations for handling and storing this compound to ensure stability in long-term studies?

Basic

- Storage : Keep at room temperature (RT) in airtight containers to prevent hygroscopic degradation .

- Solubility : Prepare solutions in DMSO or H₂O (~100 g/L at 20°C) immediately before use to avoid hydrolysis .

- Handling : Use desiccants in storage environments to minimize moisture absorption, which can alter purity .

Q. What methodological challenges exist in achieving high enantiomeric purity during the synthesis of this compound, and how can they be addressed?

Advanced

- Stereospecific Synthesis : The D-isomer is less thermodynamically stable than the L-form, leading to potential racemization during synthesis. Use chiral catalysts (e.g., enantioselective enzymes) or Bucherer-Bergs reaction variants to enhance stereochemical control .

- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to separate diastereomeric salts .

Q. How should researchers resolve contradictions in reported purity levels (e.g., 98% vs. 99%) of this compound across different batches or suppliers?

Advanced

- Cross-Validation : Use orthogonal methods (e.g., elemental analysis for nitrogen content, Karl Fischer titration for water content) alongside HPLC .

- Batch-Specific COAs : Compare supplier-provided data (e.g., endotoxin levels, residual solvents) to identify batch-to-batch variability .

- Independent Calibration : Prepare internal reference standards to validate analytical results .

Q. What safety protocols are essential when working with this compound in biochemical assays?

Basic

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- First Aid : For inhalation exposure, administer artificial respiration and seek medical attention .

- Waste Disposal : Follow institutional guidelines for amino acid derivatives, as some forms may require neutralization before disposal .

Q. What strategies improve the reproducibility of experiments involving this compound, particularly in cell culture applications?

Advanced

- Detailed Method Documentation : Include exact concentrations, solvent preparation steps, and storage conditions in the "Experimental" section to enable replication .

- Endotoxin Testing : Validate batches for low endotoxin levels (<6.0 E.U./g) if used in cell culture .

- Positive Controls : Use L-Ornithine hydrochloride as a comparator to assess stereospecific effects in enzymatic assays .

Q. How does the stereochemical configuration of D-Ornithine influence its interaction with enzymatic systems compared to its L-isomer?

Advanced

- Enzyme Specificity : D-Ornithine is not metabolized by human ornithine decarboxylase, making it a useful negative control in polyamine biosynthesis studies .

- Chiral Recognition : Circular dichroism (CD) spectroscopy can demonstrate the inability of D-Ornithine to bind L-specific enzyme active sites .

Q. What advanced spectroscopic techniques are recommended for confirming the absence of diastereomeric impurities in this compound samples?

Advanced

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin-based) to resolve D/L-isomers .

- Circular Dichroism (CD) : Monitor optical activity at 220-250 nm to verify enantiomeric purity .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration in high-purity batches .

Properties

IUPAC Name |

(2R)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901035895 | |

| Record name | D-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16682-12-5 | |

| Record name | D-Ornithine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16682-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-(-)-2,5-Diaminopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016682125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.